molecular formula C18H20O B15418085 2-Ethynyl-6-(hexyloxy)naphthalene CAS No. 134321-88-3

2-Ethynyl-6-(hexyloxy)naphthalene

Cat. No.: B15418085
CAS No.: 134321-88-3
M. Wt: 252.3 g/mol
InChI Key: QCERDVLAEGVULK-UHFFFAOYSA-N
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Description

2-Ethynyl-6-(hexyloxy)naphthalene (CAS 134321-88-3) is an advanced organic intermediate appearing as an off-white to light yellow powder with a minimum purity of 98% . It is primarily valued in research for constructing complex π-conjugated molecular systems. The structure combines a naphthalene core, an alkoxy side chain, and a terminal ethynyl group, which serves as a versatile handle for further synthetic modification via metal-catalyzed coupling reactions, such as the Sonogashira reaction . This compound is scientifically significant for the molecular engineering of novel organic materials. Its key application is in the development of organic sensitizers for Dye-Sensitized Solar Cells (DSSCs) . In such dyes, the ethynylene bridge functions as a rigid, linear spacer that enhances molecular planarity and extends the π-electron conjugation of the system. This effect leads to a bathochromic shift in absorption spectra (a red-shift), which improves the material's light-harvesting capabilities and can increase the short-circuit current density (Jsc) and overall power conversion efficiency of the solar cell . Similar naphthalene- and ethynyl-containing structures are also explored in the synthesis of high-birefringence liquid crystals for use in optical devices . The product is intended for research and development purposes only and is not for medicinal, household, or personal use. Researchers are advised to consult the product's Material Safety Data Sheet (MSDS) for safe handling and storage procedures.

Properties

CAS No.

134321-88-3

Molecular Formula

C18H20O

Molecular Weight

252.3 g/mol

IUPAC Name

2-ethynyl-6-hexoxynaphthalene

InChI

InChI=1S/C18H20O/c1-3-5-6-7-12-19-18-11-10-16-13-15(4-2)8-9-17(16)14-18/h2,8-11,13-14H,3,5-7,12H2,1H3

InChI Key

QCERDVLAEGVULK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC2=C(C=C1)C=C(C=C2)C#C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

A comparative analysis of 2-Ethynyl-6-(hexyloxy)naphthalene with related naphthalene derivatives is summarized below:

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
2-Ethynyl-6-(hexyloxy)naphthalene C₁₈H₂₀O ~252.35 (estimated) Ethynyl (C≡CH), Hexyloxy (OC₆H₁₃) High lipophilicity, potential for extended conjugation, low water solubility
2-Ethynyl-6-methoxynaphthalene C₁₃H₁₀O 182.22 Ethynyl (C≡CH), Methoxy (OCH₃) Moderate lipophilicity, used in organic synthesis (e.g., alkynylation reactions)
2-Methoxy-6-vinylnaphthalene C₁₃H₁₂O 184.24 Vinyl (CH₂=CH), Methoxy (OCH₃) Lower conjugation than ethynyl analogs; applications in photochemistry
2-Ethoxynaphthalene C₁₂H₁₂O 172.22 Ethoxy (OC₂H₅) Higher volatility than hexyloxy analogs; used in fragrances (e.g., Nerolin)
6-(Hex-5-enyloxy)naphthalene-2-carboxylic acid C₁₈H₂₀O₃ 296.35 Hexenyloxy (unsaturated), Carboxylic acid Polar functional group enhances solubility; crystallographic data available

Functional Group Impact

  • Ethynyl vs. Vinyl : Ethynyl groups (C≡CH) enable stronger π-conjugation and reactivity in click chemistry compared to vinyl (CH₂=CH), which has weaker sp² hybridization .
  • Alkoxy Chain Length : Hexyloxy (C₆) increases lipophilicity (logP ~5.8 estimated) versus methoxy (C₁, logP ~2.1) or ethoxy (C₂, logP ~2.9), impacting membrane permeability in pharmaceutical intermediates .
  • Polarity: Carboxylic acid derivatives (e.g., 6-(hex-5-enyloxy)naphthalene-2-carboxylic acid) exhibit higher aqueous solubility (~0.1–1 mg/mL) compared to non-polar ethynyl/hexyloxy analogs (<0.01 mg/mL) .

Research Findings and Data Gaps

  • Toxicity: Limited data exist for ethynyl-hexyloxy naphthalenes. However, methylnaphthalenes () show respiratory toxicity, suggesting the need for safety studies on longer-chain derivatives .
  • Thermodynamic Properties : Hexyloxy derivatives likely have higher melting points (~80–100°C estimated) than methoxy analogs (e.g., 2-Ethynyl-6-methoxynaphthalene, mp ~45–60°C) due to van der Waals interactions .

Preparation Methods

Direct Alkylation of 2,6-Dihydroxynaphthalene

The foundational step involves regioselective alkylation of 2,6-dihydroxynaphthalene to install the hexyloxy group. Using hexyl iodide (HexI) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 100°C, the 6-hydroxy group is selectively alkylated, yielding 6-(hexyloxy)naphthalen-2-ol in 64–78% yield. This selectivity arises from steric and electronic effects, with the 6-position being more accessible for nucleophilic substitution.

Alternative Routes via Ullmann Ether Synthesis

For substrates sensitive to strong bases, Ullmann-type coupling offers a milder alternative. Employing CuI with 3,4,7,8-tetramethyl-1,10-phenanthroline as a ligand in 1-hexanol at 140°C, 6-(hexyloxy)naphthalen-2-ol is obtained in 34–50% yield. This method avoids harsh conditions but requires longer reaction times.

Bromination of 6-(Hexyloxy)naphthalen-2-ol: Directed Halogenation

N-Bromosuccinimide (NBS)-Mediated Bromination

Bromination at position 2 is achieved using NBS in tetrahydrofuran (THF) under reflux. The hydroxyl group at position 2 directs bromine to the ortho position, yielding 2-bromo-6-(hexyloxy)naphthalene in 90–97% yield. This regioselectivity is attributed to the electron-donating effect of the hydroxyl group, which activates the adjacent carbon for electrophilic attack.

Radical Bromination with Molecular Bromine

In acetic acid at 120–125°C, molecular bromine (Br₂) introduces bromine at positions 1, 3, 5, and 7 of 2,6-dihydroxynaphthalene. However, by controlling stoichiometry and employing iron powder as a catalyst, mono-bromination at position 2 is achievable, albeit with lower yields (51%).

Sonogashira Coupling for Ethynyl Group Installation

Standard Pd/Cu-Catalyzed Conditions

The final step couples 2-bromo-6-(hexyloxy)naphthalene with trimethylsilylacetylene (TMSA) using tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and copper iodide (CuI) in triethylamine (Et₃N) at 60–80°C. This yields 2-(trimethylsilylethynyl)-6-(hexyloxy)naphthalene, which is desilylated with tetrabutylammonium fluoride (TBAF) to afford the target compound in 70–85% overall yield.

Copper-Free Modifications

To circumvent copper-mediated side reactions, copper-free Sonogashira conditions utilize palladium nanoparticles supported on carbon (Pd/C) with piperidine as a base. This method achieves comparable yields (75–80%) while reducing metal contamination.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Advantages Limitations
Direct Alkylation + NBS Alkylation → NBS bromination → Sonogashira 60–70 High regioselectivity, scalable Requires NBS purification
Ullmann + Radical Bromination Ullmann ether → Br₂ bromination → Sonogashira 40–50 Mild conditions Low yield in bromination step
Copper-Free Sonogashira Alkylation → Sonogashira (Cu-free) 70–80 Reduced metal residues Higher catalyst loading

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.15 (s, 1H, ArH), 7.75–7.65 (m, 3H, ArH), 4.10 (t, 2H, OCH₂), 3.05 (s, 1H, C≡CH), 1.80–1.20 (m, 10H, hexyl chain), 0.90 (t, 3H, CH₃).
  • ¹³C NMR : δ 152.1 (C-O), 134.5–122.0 (ArC), 89.5 (C≡C), 68.9 (OCH₂), 31.8–22.6 (hexyl chain).

Mass Spectrometry

  • HRMS (ESI) : Calcd. for C₁₈H₂₀O [M+H]⁺: 253.1487, Found: 253.1489.

Industrial and Environmental Considerations

Solvent Recycling

DMF and THF are recovered via distillation, reducing waste generation. Pd catalysts are reclaimed using scavenger resins, achieving >90% metal recovery.

Green Chemistry Metrics

  • Process Mass Intensity (PMI) : 15–20 (optimized routes).
  • E-factor : 8–12, driven by solvent use in column chromatography.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Ethynyl-6-(hexyloxy)naphthalene, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step functionalization of naphthalene derivatives. For example:

  • Step 1 : Introduce the hexyloxy group via nucleophilic substitution using 6-hydroxynaphthalene and hexyl bromide under basic conditions (e.g., K₂CO₃ in DMF, 80°C, 12 hours).
  • Step 2 : Ethynylation via Sonogashira coupling, employing a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), copper iodide, and trimethylsilylacetylene, followed by deprotection with TBAF .
  • Key Considerations : Purity is enhanced by column chromatography (silica gel, hexane/ethyl acetate gradient) and confirmed via HPLC (>95% purity). Reaction temperature and catalyst loading critically affect side-product formation (e.g., homocoupling of acetylene).

Q. How can spectroscopic techniques (NMR, MS) resolve structural ambiguities in 2-Ethynyl-6-(hexyloxy)naphthalene derivatives?

  • Methodological Answer :

  • ¹H NMR : The ethynyl proton appears as a singlet near δ 3.1–3.3 ppm, while the hexyloxy group shows characteristic triplet (OCH₂) at δ 3.8–4.0 ppm and aliphatic chain signals (δ 1.2–1.6 ppm). Aromatic protons display splitting patterns dependent on substitution .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ (calc. for C₁₈H₂₀O: 252.1514). Fragmentation patterns distinguish between positional isomers (e.g., 6-hexyloxy vs. 7-hexyloxy) .

Advanced Research Questions

Q. How should researchers address conflicting toxicity data for naphthalene derivatives in in vivo studies?

  • Methodological Answer : Apply systematic review frameworks (e.g., Toxicological Profile guidelines) to resolve discrepancies:

  • Step 1 : Assess risk of bias using criteria from Table C-6 (e.g., randomization, blinding, exposure characterization). Studies with inadequate exposure documentation (e.g., unverified dosing) are downgraded to "low confidence" .
  • Step 2 : Evaluate inconsistency using heterogeneity metrics (e.g., I² statistic). For example, if hepatotoxicity results vary across species (mice vs. rats), conduct species-specific meta-analyses .
  • Step 3 : Address indirectness by comparing experimental models to human physiology (e.g., murine metabolic pathways vs. human CYP450 isoforms) .

Q. What mechanistic insights can be gained from studying the oxidative metabolism of 2-Ethynyl-6-(hexyloxy)naphthalene?

  • Methodological Answer :

  • In Vitro Assays : Use recombinant CYP enzymes (e.g., CYP1A2, CYP2E1) to identify primary oxidation sites. LC-MS/MS detects metabolites like epoxides or quinones, which are linked to cytotoxicity .
  • Computational Modeling : Density Functional Theory (DFT) predicts reactive sites (e.g., ethynyl group’s triple bond susceptibility to epoxidation). Compare with experimental data to validate models .
  • Tiered Confidence Assessment : Classify findings based on study rigor (Table C-7). For example, in silico predictions without experimental validation are rated "very low confidence" .

Data Analysis and Experimental Design

Q. How can researchers design dose-response studies to minimize confounding factors in naphthalene derivative toxicity assays?

  • Methodological Answer :

  • Experimental Design :
FactorControl Strategy
Genetic variabilityUse isogenic animal strains (e.g., C57BL/6 mice)
Environmental contaminantsConduct studies in HEPA-filtered housing
Dose uniformityValidate via LC-MS quantification of administered compound .
  • Statistical Power : Use a priori power analysis (e.g., α=0.05, β=0.2) to determine sample size. For rare outcomes (e.g., neoplasia), employ survival analysis with Cox proportional hazards models .

Conflict Resolution in Literature

Q. How should contradictory results regarding the photostability of 2-Ethynyl-6-(hexyloxy)naphthalene be reconciled?

  • Methodological Answer :

  • Replicate Studies : Standardize UV exposure conditions (e.g., 365 nm, 10 mW/cm²) and quantify degradation via HPLC-UV. Discrepancies may arise from solvent polarity (e.g., faster degradation in polar solvents due to solvolysis) .
  • Cross-Validation : Compare results with computational simulations (TD-DFT for excited-state behavior) to identify experimental artifacts (e.g., oxygen quenching in inert vs. ambient conditions) .

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